5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide
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Overview
Description
5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the nitrogen atom, and a methyl group at the 4-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the bromination of N-ethyl-4-methylthiophene-2-carboxamide using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of N-ethyl-4-methylthiophene-2-carboxamide derivatives with different substituents at the 5-position.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-propyl-4-methylthiophene-2-carboxamide
- 5-Bromo-N-ethyl-3-methylthiophene-2-carboxamide
- 5-Chloro-N-ethyl-4-methylthiophene-2-carboxamide
Uniqueness
5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the ethyl group at the nitrogen atom distinguishes it from other similar compounds, potentially leading to different pharmacological and material properties .
Properties
IUPAC Name |
5-bromo-N-ethyl-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-3-10-8(11)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOVJRVIVTUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(S1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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